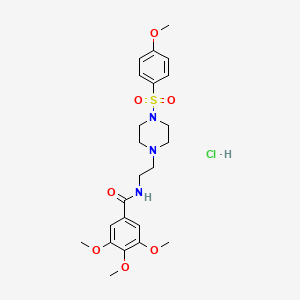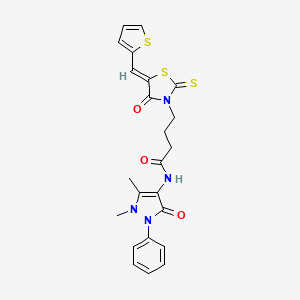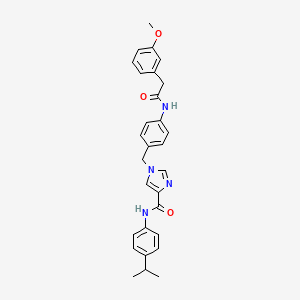![molecular formula C10H10N2O2S B2512460 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 330220-39-8](/img/structure/B2512460.png)
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound features a pyridine ring substituted with cyano and methyl groups, and a sulfanylacetic acid moiety. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid typically involves the reaction of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide, followed by cyclization in the presence of sodium hydroxide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its cyano group and sulfanyl moiety play crucial roles in these interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid
- 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)amino]acetic acid
- 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is unique due to its specific sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research applications and industrial processes .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-7(2)12-10(8(6)4-11)15-5-9(13)14/h3H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQOKSJTBXIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)


![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)
![2-(2,4-dichlorophenoxy)-N-({N'-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2512392.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2512393.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)

![N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2512397.png)
![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)

